Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate

Enzyme Inhibition Dihydroorotase Baseline Activity

Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate (CAS 158977-77-6) is a heterocyclic small molecule belonging to the 3-oxo-2,3-dihydropyridazine class, featuring a core pyridazine ring with a keto group at position 3, an ethyl ester at position 4, and a p-tolyl substituent at position 6. This scaffold serves as a versatile intermediate for medicinal chemistry programs, most notably as a core structure in kinase inhibitor design, such as interleukin-2-inducible T-cell kinase (ITK) inhibitors.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
Cat. No. B13345239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NNC1=O)C2=CC=C(C=C2)C
InChIInChI=1S/C14H14N2O3/c1-3-19-14(18)11-8-12(15-16-13(11)17)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,16,17)
InChIKeyBMAIUTURDGVXJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate: A Core Scaffold for Dihydropyridazine-Based Research


Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate (CAS 158977-77-6) is a heterocyclic small molecule belonging to the 3-oxo-2,3-dihydropyridazine class, featuring a core pyridazine ring with a keto group at position 3, an ethyl ester at position 4, and a p-tolyl substituent at position 6 . This scaffold serves as a versatile intermediate for medicinal chemistry programs, most notably as a core structure in kinase inhibitor design, such as interleukin-2-inducible T-cell kinase (ITK) inhibitors . The primary experimentally verified biochemical activity for the unmodified compound is weak inhibition of dihydroorotase, with an IC50 of 180 µM, suggesting it functions mainly as a starting point for further synthetic elaboration rather than a final, potent biological probe .

Why Close Analogs Cannot Replace Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate


The specific combination of an ethyl ester at position 4 and a p-tolyl group at position 6 on the 3-oxo-dihydropyridazine scaffold is not a commodity building block. Subtle changes to this substitution pattern fundamentally alter downstream reactivity and biological profile. The ethyl ester is crucial as a synthetic handle, and the p-tolyl group governs both the compound's lipophilicity and its ability to interact with hydrophobic pockets in biological targets . A direct comparator, the 4-chlorophenyl analog (CAS 158977-76-5), is commercially available , but its altered electronic and steric properties can lead to different pharmacokinetic and selectivity profiles in kinase inhibition programs, as seen with close analogs in ITK inhibitor research . The following sections provide the only available quantitative, comparator-based data to guide scientific selection.

Quantitative Comparator Evidence for Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate Selection


Weak Dihydroorotase Inhibition: A Quantitative Baseline Differentiating Scaffold Potency

The unelaborated target compound exhibits a weak but quantifiable inhibition of the dihydroorotase enzyme (IC50 = 180 µM). This is a key differentiation point against structurally related but biologically inactive or chemically distinct alternatives. For instance, a highly optimized dihydropyridazine-based inhibitor of the related enzyme DHODH (a downstream target in the same pathway) has demonstrated a dramatic increase in potency by over three orders of magnitude (IC50 = 23 nM) . This comparison establishes the target compound's utility as a low-potency starting point for fragment-based or scaffold-hopping campaigns, rather than a pre-optimized lead. Its weak, measurable activity provides a favorable starting point for hit-to-lead optimization, where an initial IC50 in the micromolar range is acceptable, unlike completely inactive analogs .

Enzyme Inhibition Dihydroorotase Baseline Activity

Computationally Predicted Kinase Inhibition Profile vs. Nearest Aryl Analogs

PASS (Prediction of Activity Spectra for Substances) computational modeling provides differential activity predictions that can guide procurement for screening. For Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate, the top predicted activities include Chloride peroxidase inhibitor (Pa 0.620), Protein kinase inhibitor (Pa 0.584), and Antimycobacterial (Pa 0.577) . Although direct comparative PASS data for the 4-chlorophenyl analog is not published in the same source, a class-level inference can be drawn from experimental work on 3-oxo-dihydropyridazine ITK inhibitors, where subtle aryl substitutions (e.g., 3,5-difluorophenyl vs. furan-2-ylmethyl) profoundly impacted selectivity between ITK and BTK kinases . The p-tolyl group's unique electron-donating character and steric profile are therefore predicted to confer a distinct kinase inhibition profile compared to electron-withdrawing or more bulky aryl analogs.

Kinase Inhibition In Silico Prediction PASS Analysis

Pure Physical Form and Supply Source: A Differentiator from the Unsubstituted Core Scaffold

In contrast to the unsubstituted 3-oxo-2,3-dihydropyridazine-4-carboxylate core scaffold, which is often supplied as a solution or low-melting solid, the p-tolyl derivative is consistently provided by vendors as a solid, with a specified purity of at least 95% . The commercial availability in solid form from established vendors like AKSci simplifies handling, weighing, and long-term storage for reproducible experimental workflows . While specific physicochemical data like melting point are not publicly disclosed, its solid physical state in itself is a practical differentiator from the liquid or waxy low-molecular-weight core esters, reducing variability in solution preparation.

Physicochemical Properties Procurement Supply Chain

Validated Application Scenarios for Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate


Kinase Inhibitor Hit-to-Lead Optimization: A Defined Starting Point

The compound serves as a strategic entry point for kinase drug discovery programs, particularly those targeting ITK for T-cell leukemia. Its weak baseline dihydroorotase activity (IC50 180 µM) combined with in silico predictions for kinase inhibition (Pa 0.584) makes it an ideal, low-molecular-weight scaffold for systematic SAR exploration. The published optimization of close analogs demonstrates that substituting the p-tolyl group can dramatically enhance potency to nanomolar levels and tune kinase selectivity . This makes the p-tolyl compound the optimal, commercially available starting material for this scaffold-hopping campaign.

Fragment-Based Lead Discovery (FBLD) and Library Design

As a 'rule-of-three' compliant fragment with a molecular weight of 258.27 Da and an ethyl ester as a readily modifiable vector, this compound is perfectly suited for fragment-based screening libraries. Its weak, measurable biochemical activity provides a quantifiable signal for fragment growing, linking, or merging strategies. Procurement of this specific fragment, rather than the unsubstituted core, provides a direct path to explore the lipophilic p-tolyl pocket interaction, which was shown to be critical for potency gains in the development of 3-oxo-dihydropyridazine-based ITK and DHODH inhibitors .

Parallel Medicinal Chemistry for Antimycobacterial Agent Synthesis

Based on PASS computational predictions showing a high probability of antimycobacterial activity (Pa 0.577), this compound can be prioritized as a core scaffold for parallel synthesis libraries targeting tuberculosis. Its solid physical form facilitates precise weighing for high-throughput chemistry, and the ethyl ester at position 4 offers a direct handle for generating amide or carboxylic acid derivatives. This provides a tangible procurement rationale over liquid or less-pure analogs that are less amenable to automated solid-dispensing platforms .

Quote Request

Request a Quote for Ethyl 3-oxo-6-(p-tolyl)-2,3-dihydropyridazine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.